molecular formula C16H22N2OS2 B1227789 2,6-Di(tert-butyl)-4-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzenol CAS No. 130116-03-9

2,6-Di(tert-butyl)-4-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzenol

Cat. No.: B1227789
CAS No.: 130116-03-9
M. Wt: 322.5 g/mol
InChI Key: MYNMGQGXYYHMEX-UHFFFAOYSA-N
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Description

2,6-Di(tert-butyl)-4-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzenol is an organic compound that features a unique combination of functional groups, including tert-butyl groups, a thiadiazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di(tert-butyl)-4-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzenol typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the thiadiazole ring through the cyclization of appropriate precursors, followed by the introduction of the sulfanyl group. The tert-butyl groups are usually introduced via alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, helps in obtaining the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,6-Di(tert-butyl)-4-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzenol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups in place of the tert-butyl groups.

Scientific Research Applications

2,6-Di(tert-butyl)-4-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,6-Di(tert-butyl)-4-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzenol involves its interaction with specific molecular targets and pathways. The sulfanyl group and thiadiazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Di(tert-butyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)benzenol
  • 2,6-Di(tert-butyl)-4-(5-chloro-1,3,4-thiadiazol-2-yl)benzenol
  • 2,6-Di(tert-butyl)-4-(5-phenyl-1,3,4-thiadiazol-2-yl)benzenol

Uniqueness

Compared to similar compounds, 2,6-Di(tert-butyl)-4-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzenol is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(3,5-ditert-butyl-4-hydroxyphenyl)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2OS2/c1-15(2,3)10-7-9(13-17-18-14(20)21-13)8-11(12(10)19)16(4,5)6/h7-8,19H,1-6H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNMGQGXYYHMEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Anhydrous zinc bromide (7.3 g, 0.033 mole) is added to a suspension of 5-[3,5-bis(1,1-dimethylethyl)-4-[(2-methoxyethoxy)methoxy]phenyl]1,3,4-thiadiazole-2(3H)-thione (2.7 g, 0.007 mole) in methylene chloride (10 ml). After 18 hours the mixture is diluted with methylene chloride (50 ml), washed with water (20 ml), saturated aqueous NaHCO3 (20 ml), saturated aqueous NaCl (20 ml), and dried over MgSO4. Filtration and concentration gives a solid which is recrystallized from ethyl acetate/hexane to provide 1.1 g (2.1 g theor., 52%) of 5-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1,3,4-thiadiazole-2(3H)-thione, mp 259.5°-260° C.
Quantity
50 mL
Type
solvent
Reaction Step One
Name
5-[3,5-bis(1,1-dimethylethyl)-4-[(2-methoxyethoxy)methoxy]phenyl]1,3,4-thiadiazole-2(3H)-thione
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
7.3 g
Type
catalyst
Reaction Step Two

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